Methyl 2-(4-aminophenyl)acetate

Description

BenchChem offers high-quality Methyl 2-(4-aminophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-aminophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

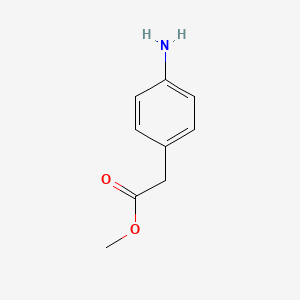

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-aminophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIVLENJTXGRAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39552-81-3 | |

| Record name | methyl 2-(4-aminophenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 2-(4-aminophenyl)acetate CAS 39552-81-3 properties

CAS 39552-81-3 | A Critical Synthon in Pharmaceutical Development

Executive Summary

Methyl 2-(4-aminophenyl)acetate (CAS 39552-81-3) is a bifunctional aromatic ester serving as a pivotal intermediate in the synthesis of β3-adrenergic receptor agonists (e.g., Vibegron) and non-steroidal anti-inflammatory drugs (NSAIDs). Its structural duality—possessing a nucleophilic primary amine and an electrophilic ester moiety—allows for versatile orthogonal functionalization.[1][2] This guide outlines its physicochemical profile, validated synthetic routes, critical handling protocols, and its application in heterocycle formation.[1]

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound exists primarily as a viscous liquid or low-melting solid at room temperature.[1][2] Its stability is compromised by oxidative darkening upon exposure to air, necessitating rigorous storage controls.[1][2]

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | Methyl 2-(4-aminophenyl)acetate | |

| CAS Number | 39552-81-3 | |

| Molecular Formula | C₉H₁₁NO₂ | |

| Molecular Weight | 165.19 g/mol | |

| Appearance | Yellow to brown viscous liquid | May crystallize upon prolonged cold storage.[1][3] |

| Boiling Point | ~298 °C (Predicted) | Decomposes at high temperatures.[1][2] |

| Density | 1.145 g/cm³ | At 25 °C. |

| Solubility | DMSO, Methanol, Ethyl Acetate, DCM | Sparingly soluble in water.[1] |

| pKa (Amine) | ~4.8 - 5.0 | Weakly basic aniline derivative.[1][2] |

| Storage | 2–8 °C (Inert Atmosphere) | Hygroscopic and air-sensitive.[2] |

Synthetic Pathways & Process Chemistry[1][2]

The industrial preparation of Methyl 2-(4-aminophenyl)acetate predominantly follows the reduction of its nitro-precursor. This route minimizes side reactions associated with direct esterification of the amino-acid, which can lead to polymerization.[1][2]

Primary Route: Catalytic Hydrogenation

The most scalable method involves the catalytic hydrogenation of Methyl 4-nitrophenylacetate.[1][2] This process preserves the ester functionality while selectively reducing the nitro group.[1][2]

Protocol:

-

Substrate: Methyl 4-nitrophenylacetate (1.0 eq).

-

Solvent: Methanol or Ethyl Acetate (0.1 M concentration).

-

Catalyst: 10% Pd/C (5 mol% loading).

-

Conditions: H₂ atmosphere (balloon or 1–3 bar), RT, 2–4 hours.

-

Workup: Filtration through Celite to remove Pd/C; concentration in vacuo.

-

Purification: Flash column chromatography (Hexane/EtOAc) if darkening occurs.[1][2]

Visualization: Synthesis Workflow

The following diagram illustrates the primary reduction pathway and an alternative esterification route, highlighting the logic of protecting group strategy.

Figure 1: Comparative synthetic routes. The green path represents the preferred industrial workflow to avoid self-condensation byproducts.

Reactivity & Synthetic Utility[1][2]

Methyl 2-(4-aminophenyl)acetate is a "linchpin" intermediate.[2] Its reactivity profile is defined by the aniline nitrogen (nucleophile) and the ester carbonyl (electrophile).

Vibegron & Pharmaceutical Synthesis

In the context of Vibegron (a β3-adrenergic agonist for overactive bladder), this molecule acts as a core scaffold.[1][2] The aniline moiety typically undergoes amide coupling or reductive amination, while the ester serves as a handle for cyclization or further derivatization.[1][2]

Oxidative Cyclization to Oxindoles

A critical application is the transformation into oxindole derivatives (indolin-2-ones), which are ubiquitous in kinase inhibitors.[1][2]

Mechanism: The "Stollé synthesis" or modern oxidative variants can cyclize the aniline onto the alpha-carbon or carbonyl.[1][2] However, a more common modern approach involves:

-

Acylation: Reaction of the amine with an alpha-haloacetyl halide.[1][2]

-

Cyclization: Friedel-Crafts alkylation or Pd-catalyzed intramolecular cyclization.[1][2]

Visualization: Reactivity Logic

Figure 2: Divergent reactivity profile showing the transformation of the aniline and ester moieties into high-value pharmacophores.

Analytical Benchmarking

To ensure process integrity, the following spectral characteristics must be met.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz.

-

δ 7.05 ppm (d, 2H): Aromatic protons ortho to the acetate group.[1]

-

δ 6.65 ppm (d, 2H): Aromatic protons ortho to the amine (shielded by electron donation).

-

δ 3.68 ppm (s, 3H): Methyl ester singlet (–OCH ₃).

-

δ 3.52 ppm (s, 2H): Benzylic methylene singlet (Ar–CH ₂–CO).[1]

-

δ 3.0–4.0 ppm (br s, 2H): Amine protons (–NH ₂), shift varies with concentration/solvent.[1]

Mass Spectrometry (LC-MS)[8]

-

Ionization: ESI+

-

Molecular Ion: [M+H]⁺ = 166.09 m/z.[1]

-

Fragment: Loss of –OCH₃ (31 Da) is common.[1]

Handling & Stability Protocols

Safety Warning: This compound is an irritant and potentially harmful if swallowed (H302, H315, H319).[1]

-

Oxidation Control: The aniline group is prone to oxidation, turning the liquid from yellow to dark brown/black.[1][2]

-

Hygroscopicity: The ester can hydrolyze under basic, aqueous conditions.[1][2]

-

PPE: Standard lab coat, nitrile gloves, and safety glasses.[1][2] Work in a fume hood to avoid inhalation of vapors.[1][2]

References

-

Sigma-Aldrich. Methyl 2-(4-aminophenyl)acetate Product Specification & SDS.[1][2]

-

Veeprho. Methyl 2-(4-aminophenyl)acetate (Vibegron Impurity) Profile.[2][4]

-

PubChem. Compound Summary: Methyl 2-(4-aminophenyl)acetate (CID 2761030).[2]

-

ChemicalBook. Synthesis and Properties of Methyl 4-aminophenylacetate.

-

National Institutes of Health (PMC). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. (Contextual reference for oxindole formation chemistry).

Sources

- 1. methyl 2-[(4-aminophenyl)formamido]acetate | 5259-86-9 [sigmaaldrich.com]

- 2. Methyl 2-(4-aminophenyl)acetate | C9H11NO2 | CID 2761030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide synthesis - chemicalbook [chemicalbook.com]

- 4. veeprho.com [veeprho.com]

Methyl 2-(4-aminophenyl)acetate vs. 4-aminophenylacetic acid methyl ester synonyms

The Nomenclature Paradox: Methyl 2-(4-aminophenyl)acetate vs. 4-Aminophenylacetic Acid Methyl Ester in Pharmaceutical Development

Executive Summary

In pharmaceutical development and chemical procurement, database fragmentation caused by synonymous nomenclature frequently leads to supply chain redundancies and literature blind spots. A classic example of this is the divergence between the strict IUPAC name Methyl 2-(4-aminophenyl)acetate and its traditional counterpart, 4-aminophenylacetic acid methyl ester [1].

This whitepaper establishes the chemical ontology of this compound, proving that both terms describe the exact same molecular entity (CAS: 39552-81-3)[2]. Furthermore, it outlines the compound's critical role as an active pharmaceutical ingredient (API) intermediate, details a self-validating synthetic protocol, and explores its significance in impurity profiling for modern therapeutics[3].

Chemical Ontology & Structural Equivalence

The confusion surrounding this compound stems from the rules of chemical nomenclature.

-

IUPAC Convention (Methyl 2-(4-aminophenyl)acetate): This naming system prioritizes the esterified two-carbon chain as the parent structure ("acetate"). The phenyl ring is treated as a substituent on carbon-2, and the amino group is located at position 4 of that ring[4].

-

Traditional Convention (4-aminophenylacetic acid methyl ester): This system prioritizes the parent acid ("4-aminophenylacetic acid") and simply denotes that it has undergone esterification with methanol.

Despite the semantic difference, both names resolve to the same InChIKey (TVIVLENJTXGRAM-UHFFFAOYSA-N) and describe a highly versatile bifunctional molecule containing both a primary aromatic amine and a methyl ester[4].

Table 1: Quantitative Physicochemical Properties [1][4]

| Property | Value | Structural Significance |

| CAS Registry Number | 39552-81-3 | Universal identifier linking all synonyms. |

| Molecular Formula | C9H11NO2 | Dictates a monoisotopic mass of 165.0790 Da. |

| Molecular Weight | 165.19 g/mol | Critical for stoichiometric calculations in coupling. |

| Topological Polar Surface Area (TPSA) | 52.3 Ų | Indicates good membrane permeability profile. |

| LogP | 1.1 | Suggests moderate lipophilicity, ideal for API building blocks. |

Strategic Applications in Drug Development

The bifunctional nature of Methyl 2-(4-aminophenyl)acetate allows orthogonal reactivity: the amine can participate in amidation or cross-coupling reactions, while the ester remains protected or is subsequently hydrolyzed.

-

Vibegron API Synthesis & Impurity Profiling: In the synthesis of Vibegron (a beta-3 adrenergic agonist), this compound is utilized as a fundamental building block. However, trace amounts of unreacted ester can persist through crystallization, leading to the formation of the VIB4 Impurity . Regulatory control of this para-aminophenyl ester impurity is critical, as primary amines can be highly reactive and potentially genotoxic[3].

-

Kinase Inhibitors: The compound is a vital intermediate in the synthesis of heterocyclic Spleen Tyrosine Kinase (Syk) inhibitors. Syk is a crucial mediator in B-cell receptor signaling, making these inhibitors highly valuable for treating autoimmune diseases and B-cell malignancies like Mantle Cell Lymphoma[5].

-

Agrochemical Development: Beyond human therapeutics, the amine group is used to synthesize benzothiazole-based succinate dehydrogenase (SDH) inhibitors, which exhibit potent broad-spectrum fungicidal activity against pathogens like Sclerotinia sclerotiorum[6].

Fig 1. Synthetic pathways and API impurity lifecycle of Methyl 2-(4-aminophenyl)acetate.

Self-Validating Synthetic Methodology

The most direct route to synthesize Methyl 2-(4-aminophenyl)acetate is the esterification of 4-aminophenylacetic acid. The following protocol utilizes thionyl chloride (SOCl2) rather than standard Fisher esterification (H2SO4) to drive the reaction to completion through in-situ dehydration[7][8].

Step-by-Step Protocol

-

Preparation: Suspend 4-aminophenylacetic acid (1.0 eq) in anhydrous methanol (10 volumes).

-

Causality: Methanol acts as both the solvent and the nucleophilic reactant. The suspension is cooled to 0°C in an ice bath to control the highly exothermic reaction with SOCl2 and prevent the formation of dark, oxidized polymeric byproducts.

-

-

Activation: Add Thionyl Chloride (SOCl2, 3.0 eq) dropwise over 30 minutes.

-

Causality: SOCl2 reacts with methanol to generate HCl gas and dimethyl sulfite. The anhydrous HCl protonates the primary amine (forming an unreactive anilinium salt, protecting it from side reactions) while simultaneously catalyzing the esterification of the carboxylic acid.

-

-

Propagation: Remove the ice bath and stir the solution at room temperature for 12 hours[7].

-

Concentration: Remove excess methanol and volatile byproducts via vacuum distillation, yielding a pale yellow solid (the hydrochloride salt of the target ester).

-

Neutralization (Critical Step): Dissolve the crude solid in dichloromethane (DCM) and wash vigorously with 1M KOH or saturated aqueous NaHCO3 until the aqueous phase reaches pH > 8.

-

Causality: The alkaline wash deprotonates the anilinium salt, converting the molecule back into its free base form, which selectively partitions into the organic DCM layer.

-

-

Isolation: Dry the organic layer over anhydrous MgSO4, filter, and evaporate under reduced pressure to yield the free base product[7].

Analytical Validation System

To ensure the integrity of the synthesized compound, the protocol must be validated using orthogonal analytical techniques. The disappearance of the carboxylic acid proton and the emergence of a methyl singlet are the primary diagnostic markers.

Table 2: Diagnostic Analytical Data for Validation [7]

| Analytical Method | Diagnostic Signal | Assignment | Rationale for Validation |

| 1H NMR (DMSO-d6) | δ 3.61 (s, 3H) | -OCH3 (Ester Methyl) | Confirms the successful addition of the methyl group via esterification. |

| 1H NMR (DMSO-d6) | δ 3.71 (s, 2H) | -CH2- (Aliphatic) | Alpha protons adjacent to the carbonyl group; remains intact. |

| 1H NMR (DMSO-d6) | δ 7.28 (d), 7.35 (d) | Aromatic Protons | Confirms the para-substituted AB spin system of the benzene ring. |

| LC-MS (ESI+) | m/z 166.0869 | [M+H]+ | Validates the exact monoisotopic mass of the target compound. |

Conclusion

The distinction between Methyl 2-(4-aminophenyl)acetate and 4-aminophenylacetic acid methyl ester is purely semantic, yet this synonymy creates tangible hurdles in literature reviews, API impurity profiling, and chemical procurement. By recognizing CAS 39552-81-3 as the definitive identifier, researchers can streamline the acquisition and application of this crucial building block. Whether utilized in the synthesis of advanced kinase inhibitors, agrochemical SDH inhibitors, or monitored as the VIB4 impurity in Vibegron, mastering the chemistry and analytical validation of this compound is essential for modern drug development.

References

-

echemi.com - Buy methyl 2-(4-aminophenyl)acetate. 9

-

CymitQuimica - Methyl 2-(4-aminophenyl)acetate - CymitQuimica. 1

-

Veeprho - Methyl 2-(4-aminophenyl)acetate | CAS 39552-81-3. 3

-

Journal of Agricultural and Food Chemistry (ACS) - Design of Novel Benzothiazole-Based Succinate Dehydrogenase Inhibitors Inspired by Polyrhachis dives. 6

-

Google Patents - EP2699572A1 - Heterocyclic compounds as kinase inhibitors. 5

-

Synblock - CAS 39552-81-3 | methyl 2-(4-aminophenyl)acetate. 2

-

PubChem (NIH) - Methyl 2-(4-aminophenyl)acetate | C9H11NO2 | CID 2761030. 4

-

Royal Society of Chemistry - Coordination chemistry of flexible benzene-1,3,5-tricarboxamide derived carboxylates. 7

-

Google Patents - US8796330B2 - Inhibitors of histone deacetylase and prodrugs thereof. 8

Sources

- 1. Methyl 2-(4-aminophenyl)acetate | CymitQuimica [cymitquimica.com]

- 2. CAS 39552-81-3 | methyl 2-(4-aminophenyl)acetate - Synblock [synblock.com]

- 3. veeprho.com [veeprho.com]

- 4. Methyl 2-(4-aminophenyl)acetate | C9H11NO2 | CID 2761030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP2699572A1 - Heterocyclic compounds as kinase inhibitors - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. US8796330B2 - Inhibitors of histone deacetylase and prodrugs thereof - Google Patents [patents.google.com]

- 9. echemi.com [echemi.com]

An In-Depth Technical Guide to the Solubility of Methyl 2-(4-aminophenyl)acetate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of methyl 2-(4-aminophenyl)acetate, a key intermediate in the synthesis of various organic compounds and active pharmaceutical ingredients. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of solubility, provides detailed experimental protocols for its determination, and offers insights into the expected solubility profile of this compound in a range of common organic solvents.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For drug development professionals, understanding the solubility of a compound like methyl 2-(4-aminophenyl)acetate is paramount. It influences everything from reaction kinetics and purification strategies to formulation development and bioavailability. An in-depth knowledge of a compound's solubility characteristics in various organic solvents is therefore not just advantageous, but essential for efficient and effective research and development.

Physicochemical Properties of Methyl 2-(4-aminophenyl)acetate

A foundational understanding of the physicochemical properties of methyl 2-(4-aminophenyl)acetate is crucial for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Physical Form | Yellow to Brown Liquid | [2] |

| Structure | ||

The structure of methyl 2-(4-aminophenyl)acetate reveals key functional groups that govern its solubility: an aromatic ring, a primary amine group (-NH₂), and a methyl ester group (-COOCH₃). The interplay of these groups dictates the molecule's polarity and its capacity for hydrogen bonding, which are the primary determinants of its solubility in different organic solvents. The aromatic ring is nonpolar, the amine group is polar and can act as a hydrogen bond donor, and the ester group is polar and can act as a hydrogen bond acceptor.

Theoretical Principles of Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility. This principle is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Polarity and Hydrogen Bonding

The polarity of both the solute and the solvent is a key factor. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. Methyl 2-(4-aminophenyl)acetate possesses both polar (amine and ester groups) and nonpolar (phenyl ring) characteristics, suggesting it will have a nuanced solubility profile.

-

Hydrogen Bond Donors and Acceptors: The primary amine group can donate hydrogen bonds, while the carbonyl oxygen of the ester group and the nitrogen of the amine group can accept hydrogen bonds. Solvents that can participate in hydrogen bonding (e.g., alcohols like methanol and ethanol) are expected to be good solvents for this compound.

Dielectric Constant

The dielectric constant of a solvent is a measure of its ability to separate ions. While methyl 2-(4-aminophenyl)acetate is a neutral molecule, the polarity of the solvent, often correlated with its dielectric constant, influences its ability to solvate the polar portions of the molecule.

Expected Solubility Profile of Methyl 2-(4-aminophenyl)acetate

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Methanol | Polar Protic | High | Capable of hydrogen bonding with both the amine and ester groups. |

| Ethanol | Polar Protic | High | Similar to methanol, it can engage in hydrogen bonding. |

| Acetone | Polar Aprotic | High | A good hydrogen bond acceptor for the amine group. |

| Ethyl Acetate | Moderately Polar Aprotic | Moderate to High | The ester functionality is compatible with the solute's ester group. |

| Dichloromethane | Moderately Polar Aprotic | Moderate to High | Can interact with the polar groups of the solute. |

| Acetonitrile | Polar Aprotic | Moderate | A polar solvent that can interact with the polar functionalities. |

| Toluene | Nonpolar Aromatic | Moderate to Low | The aromatic ring of toluene can interact with the phenyl ring of the solute via π-π stacking. |

| Hexane | Nonpolar Aliphatic | Low | Lacks the polarity and hydrogen bonding capability to effectively solvate the polar groups of the solute. |

Disclaimer: The expected solubility is an estimation based on chemical principles and data from structurally related compounds. Experimental verification is essential for precise quantitative data.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocols outline standard methods for determining the solubility of a compound like methyl 2-(4-aminophenyl)acetate.

The Shake-Flask Method: A Gold Standard

The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[3][4][5]

-

Preparation of Saturated Solution:

-

Add an excess amount of methyl 2-(4-aminophenyl)acetate to a known volume of the desired organic solvent in a sealed, screw-cap vial or flask. The excess solid ensures that the solution reaches saturation.

-

Place the sealed container in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the dissolved solute.

-

Prepare a calibration curve using standard solutions of methyl 2-(4-aminophenyl)acetate of known concentrations to quantify the concentration in the test sample.

-

-

Calculation:

-

Calculate the solubility from the determined concentration, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, g/100 mL, or mol/L).

-

Gravimetric Analysis: A Direct Measurement

Gravimetric analysis provides a direct measurement of solubility by determining the mass of the solute dissolved in a known mass or volume of the solvent.[6][7][8]

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the shake-flask method (Step 1).

-

-

Isolation of Solute:

-

Carefully transfer a known volume or mass of the clear supernatant to a pre-weighed, solvent-resistant container (e.g., a glass petri dish or evaporating dish).

-

-

Solvent Evaporation:

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood at ambient temperature or in a vacuum oven at a temperature below the boiling point of the solute) until the solute is completely dry.

-

-

Mass Determination:

-

Once the solvent has been completely removed, re-weigh the container with the dried solute.

-

The mass of the dissolved solute is the difference between the final mass and the initial mass of the empty container.

-

-

Calculation:

-

Calculate the solubility by dividing the mass of the solute by the volume or mass of the solvent used.

-

Visualization of Key Concepts and Workflows

To further elucidate the principles and procedures discussed, the following diagrams are provided.

Factors Influencing Solubility

Caption: Interplay of factors governing the solubility of a compound.

Experimental Workflow for Solubility Determination

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of methyl 2-(4-aminophenyl)acetate in organic solvents. While precise quantitative data remains to be experimentally determined, the theoretical principles and the expected solubility profile outlined herein offer a solid foundation for researchers. The detailed experimental protocols provide a clear roadmap for obtaining accurate and reliable solubility data.

For drug development professionals, the next logical step would be to perform the described experiments to generate a quantitative solubility dataset for this compound in a range of pharmaceutically relevant solvents. This data would be invaluable for optimizing reaction conditions, developing purification strategies, and informing pre-formulation studies. Furthermore, investigating the effect of temperature on solubility would provide crucial thermodynamic insights into the dissolution process.

References

-

European Medicines Agency. (1999). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. [Link][9]

-

Millipore. (n.d.). MultiScreen Solubility Filter Plate. [Link][3]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761030, Methyl 2-(4-aminophenyl)acetate. [Link][1]

-

Ullmann's Encyclopedia of Industrial Chemistry. (2016). 7th Edition. Wiley-VCH. [Link][10][11][12]

-

Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link][6]

-

Pan, H., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link][13]

-

G. A. L. A. (n.d.). Determination of Solubility by Gravimetric Method. [Link][7]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link][4]

-

LibreTexts Chemistry. (2020). 8: Identification of Unknowns (Experiment). [Link]

-

Wikipedia. (n.d.). Gravimetric analysis. [Link]

-

ResearchGate. (n.d.). Ullmann's Encyclopedia of Industrial Chemistry. [Link][10][11]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

Sources

- 1. Reagents & Solvents [chem.rochester.edu]

- 2. Showing Compound Methyl acetate (FDB008125) - FooDB [foodb.ca]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echa.europa.eu [echa.europa.eu]

- 7. 2-(4-Aminophenyl)ethanol | 104-10-9 [chemicalbook.com]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. 2-(4-AMINOPHENYLTHIO)ACETIC ACID CAS#: 104-18-7 [amp.chemicalbook.com]

- 10. Methyl 2-(4-Aminophenyl)acetate | 39552-81-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Methyl 2-(4-aminophenyl)acetate | 39552-81-3 [sigmaaldrich.com]

- 13. prepchem.com [prepchem.com]

Physicochemical Profiling: Methyl 2-(4-aminophenyl)acetate

[1]

Executive Summary

Methyl 2-(4-aminophenyl)acetate (CAS: 39552-81-3) is a critical intermediate in the synthesis of pharmaceutical agents, including the

This guide defines the core physicochemical parameters (pKa and logP ) required for ADME prediction, formulation stability, and analytical method development. It specifically addresses the experimental challenges posed by ester hydrolysis during standard aqueous profiling.

Core Physicochemical Data

The following values represent the consensus of experimental data and high-fidelity predictive models calibrated against structural analogs (e.g., 4-aminophenylacetic acid and aniline).

| Parameter | Value | Confidence | Context |

| pKa (Base) | 4.2 – 4.4 | High (Predicted) | Refers to the conjugate acid of the aniline nitrogen ( |

| logP (Oct/Wat) | 1.1 | High (Experimental) | Indicates moderate lipophilicity. The molecule is sufficiently permeable for oral absorption but retains reasonable aqueous solubility. |

| Molecular Weight | 165.19 g/mol | Exact | Formula: |

| Physical State | Low-melting Solid / Oil | Experimental | Often appears as a yellow-to-brown liquid or low-melting solid depending on purity. |

| Stability | Hydrolysis Prone | Critical | The methyl ester is susceptible to rapid hydrolysis in alkaline media ( |

Theoretical Framework & Structure-Property Relationships

The pKa Context: Electronic Effects

The pKa of Methyl 2-(4-aminophenyl)acetate is governed by the availability of the lone pair on the nitrogen atom.

-

Aniline Baseline: Unsubstituted aniline has a pKa of ~4.6.

-

Substituent Effect: The substituent at the para position is the methyl acetate group (

).-

The methylene bridge (

) acts as an insulator, preventing direct resonance conjugation between the ester carbonyl and the aromatic ring. -

However, the ester group exerts a weak inductive electron-withdrawing effect (-I) through the sigma bonds. This reduces the electron density on the nitrogen slightly compared to aniline, destabilizing the protonated form and lowering the pKa to the 4.2–4.4 range.

-

The logP Context: Lipophilicity Balance

With a logP of 1.1 , the molecule occupies a "sweet spot" for fragment-based drug design:

-

Hydrophobic Contribution: The phenyl ring and methyl group provide lipophilicity.

-

Hydrophilic Contribution: The amine (H-bond donor/acceptor) and ester (H-bond acceptor) moderate the hydrophobicity.

-

Implication: This logP suggests the compound will freely cross biological membranes via passive diffusion but will require pH control (acidification) to maintain high aqueous solubility in formulation.

Experimental Methodologies

Standard aqueous protocols often fail for this molecule due to the hydrolytic instability of the methyl ester. The following protocols are designed to mitigate degradation artifacts.

Protocol A: UV-Metric pKa Determination (Spectrophotometric)

Recommended over potentiometric titration to minimize hydrolysis time.

Principle: The UV absorption spectrum of the aniline chromophore changes significantly between its protonated (cationic) and neutral forms. This method uses low concentrations and rapid data acquisition.

Workflow Logic:

Figure 1: Rapid UV-Metric pKa determination workflow designed to avoid alkaline hydrolysis.

Step-by-Step Protocol:

-

Preparation: Dissolve the compound in a minimal amount of methanol, then dilute with 0.1 M HCl to a final concentration of ~10-50 µM.

-

Baseline: Record the UV spectrum of the fully protonated species (pH ~2). Key shifts usually occur around 280 nm (B-band of aniline).

-

Titration: Use an autotitrator to add small aliquots of KOH.

-

Critical Control: Do not exceed pH 7.5. The pKa is ~4.3, so the transition is complete by pH 6.3 (

). Going to pH 10 will hydrolyze the ester to 4-aminophenylacetic acid (which has a different UV profile), invalidating the result. -

Calculation: Plot absorbance vs. pH at

and fit to the Henderson-Hasselbalch equation.

Protocol B: High-Throughput logP (HPLC Method)

Recommended over Shake-Flask to avoid phase separation issues with emulsions.

Principle: Retention time on a C18 column correlates linearly with logP for structurally related compounds.

Workflow Logic:

Figure 2: HPLC-based estimation of logP using capacity factors.

Step-by-Step Protocol:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

-

Mobile Phase: Isocratic 50:50 Methanol:Phosphate Buffer (pH 7.4).

-

Note: Ensure pH is > pKa (4.3) + 2 to keep the amine neutral.

-

-

Calibration: Run 5 standards with known logP values between 0.5 and 2.5 (e.g., Acetanilide, Acetophenone, Toluene).

-

Measurement: Inject the sample. Calculate the capacity factor (

). -

Derivation: Use the linear regression equation from standards:

.

Implications for Drug Development

Formulation & Stability

The methyl ester is a "soft spot" in the molecule.

-

Solid State: Stable if stored dry and cold (freezer recommended).

-

Solution: In aqueous formulation, the pH must be maintained between 3.0 and 5.0.

- : Protonated amine stabilizes the molecule but may cause acid-catalyzed hydrolysis over long periods.

- : Rapid base-catalyzed hydrolysis yields 4-aminophenylacetic acid , which may precipitate (zwitterion isoelectric point) or alter the impurity profile.

Analytical Impurity Profiling

In HPLC analysis (e.g., for Vibegron API release), Methyl 2-(4-aminophenyl)acetate is a common process impurity.

-

Detection: It is UV active.[1]

-

Differentiation: It must be chromatographically resolved from its hydrolysis product (the acid). The acid will elute much earlier (lower logP) on a C18 column at neutral pH.

References

-

PubChem. Methyl 2-(4-aminophenyl)acetate (Compound).[3] National Library of Medicine. Accessed Feb 2026.[4] [Link]

- Perrin, D. D.Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London.

-

Agilent Technologies. Determination of Log P for Compounds of Different Polarity Using HPLC. Application Note 5991-3873EN. [Link]

Methyl 2-(4-aminophenyl)acetate safety data sheet (SDS) hazards

Executive Summary & Compound Identification

Methyl 2-(4-aminophenyl)acetate is a bifunctional building block widely utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. While often categorized as a standard "irritant" in vendor Safety Data Sheets (SDS), its structural moieties—an oxidizable primary aniline and a hydrolytically labile ester—demand a more nuanced risk assessment than generic GHS labeling provides.

This guide synthesizes standard regulatory data with practical handling insights to ensure data integrity and personnel safety in high-throughput synthesis environments.

Chemical Identity Matrix

| Parameter | Detail |

| IUPAC Name | Methyl 2-(4-aminophenyl)acetate |

| Common Synonyms | Methyl 4-aminophenylacetate; (4-Aminophenyl)acetic acid methyl ester |

| CAS Number | 14195-17-6 (Primary); 39552-81-3 (Registry Variant) |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Physical State | Low-melting solid (MP: 48–51°C). Note: Often received as a supercooled viscous liquid or semi-solid. |

Comprehensive Hazard Assessment (GHS & Mechanistic)

Regulatory GHS Classification

Based on 29 CFR 1910.1200 (OSHA HCS) and CLP Regulation (EC) No 1272/2008, the compound is classified under the following hazard categories.

| Hazard Class | Category | Code | Statement |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[1][2][3] |

| Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[1][2][4][5] |

| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[2] |

Senior Scientist’s Insight: The "Hidden" Hazards

While the SDS highlights irritation, the experienced chemist must recognize the Structure-Activity Relationship (SAR) risks inherent to aniline derivatives:

-

Metabolic Activation (The Aniline Point): Upon ingestion or dermal absorption, the ester moiety is rapidly hydrolyzed by carboxylesterases to 4-aminophenylacetic acid . The primary amine can then undergo N-hydroxylation by CYP450 enzymes. This metabolite is a potent electrophile capable of binding to hemoglobin (causing methemoglobinemia) or DNA.

-

Protocol Implication: Treat all exposures as potential systemic toxicants, not just surface irritants.

-

-

Auto-Oxidation & Instability: Electron-rich anilines are prone to oxidation by atmospheric oxygen, leading to the formation of azo-dimers and dark, tarry degradation products.

-

Quality Implication: A darkening of the material from off-white to brown indicates significant impurity formation, which can act as a radical initiator in sensitive palladium-catalyzed cross-couplings.

-

Visualizing the Hazard Pathway

The following diagram illustrates the progression from exposure to physiological impact, highlighting the critical control points.

Figure 1: Mechanistic pathway of toxicity for aniline esters, moving from local irritation to potential systemic effects via metabolic activation.

Risk Mitigation & Handling Protocols

Engineering Controls

-

Primary Containment: All weighing and transfer operations must be conducted within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm).

-

Inert Atmosphere: Due to the oxidation potential of the amine, store and handle under Nitrogen or Argon when possible.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for aromatic esters due to rapid permeation.

| PPE Component | Specification | Rationale |

| Gloves (Primary) | Nitrile (Minimum 0.11mm) | Splash protection only. |

| Gloves (Secondary) | Laminate (Silver Shield) | Required for prolonged handling or spill cleanup. Methyl esters can swell standard rubber. |

| Respiratory | P95 / N95 Respirator | Required if handling the solid powder outside a hood (not recommended). |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to the severity of amine-induced corneal damage (H319). |

Storage & Stability Protocol

-

Temperature: Store at 2–8°C (Refrigerator) or -20°C (Freezer) for long-term stability.

-

Atmosphere: Store under inert gas (Argon preferred).

-

Visual Check: Material should be Off-White to Pale Yellow. Reject if Dark Brown/Black (indicates >5% oxidation).

Emergency Response & Spill Management

Decision Logic for Spills

Because this compound melts near 50°C, spills may present as either a powder or a sticky liquid depending on the ambient temperature.

Figure 2: Adaptive response protocol for spills, accounting for the compound's low melting point.

First Aid Measures (Self-Validating)

-

Eye Contact: Immediate irrigation is critical.[3][4] The basicity of the amine can cause saponification of eye tissues. Rinse for 15 minutes minimum .

-

Validation: Use pH paper on the tear duct fluid after rinsing; continue until pH is neutral (7.0-7.4).

-

-

Skin Contact: Wash with soap and water.[2][3][6] Do not use alcohol or acetone , as these solvents increase the permeability of the skin to the ester, accelerating systemic absorption.

Synthesis & Waste Management

Reaction Safety

When using Methyl 2-(4-aminophenyl)acetate in synthesis (e.g., amide coupling):

-

Exotherm Risk: The amine group is nucleophilic. Reactions with acid chlorides or anhydrides will be exothermic. Add electrophiles dropwise at 0°C.

-

Quenching: Do not quench reaction mixtures directly into strong base, as this will hydrolyze the methyl ester, destroying your product and generating methanol.

Disposal

-

Classification: Hazardous Chemical Waste (Toxic/Irritant).

-

Stream: Segregate into Non-Halogenated Organic waste streams.

-

Destruction: Incineration is the preferred method. Ensure the incinerator is equipped with a scrubber to handle Nitrogen Oxides (NOx) generated during combustion.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2761030, Methyl 2-(4-aminophenyl)acetate. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Methyl (4-aminophenyl)acetate - Harmonized Classification. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets, 29 CFR 1910.1200. Retrieved from [Link]

Sources

Technical Guide: Sourcing and Quality Control of Methyl 2-(4-aminophenyl)acetate

A Critical Intermediate Strategy for Beta-3 Adrenergic Agonist Development[1]

Executive Summary

This technical guide addresses the sourcing, quality qualification, and application of Methyl 2-(4-aminophenyl)acetate (CAS: 39552-81-3 ).[1][2] While often categorized broadly as a pharmaceutical building block, this compound serves a specific role in the synthesis and impurity profiling of beta-3 adrenergic receptor agonists, most notably Vibegron and as a structural precursor relevant to Mirabegron fragment synthesis.[1]

For drug development professionals, distinguishing between "commodity-grade" and "GMP-starting-material-grade" supplies of this ester is critical.[1] This guide delineates the synthesis pathways that dictate impurity profiles, establishes self-validating analytical protocols, and provides a framework for supplier qualification.[1]

Part 1: Chemical Profile and Strategic Context

Methyl 2-(4-aminophenyl)acetate acts as a bifunctional scaffold, providing both a reactive aniline amine and a protected carboxylate (methyl ester).[1] Its primary utility lies in generating the 4-aminophenethylamine motif found in the pharmacophore of modern overactive bladder (OAB) therapeutics.[1]

| Attribute | Specification |

| IUPAC Name | Methyl 2-(4-aminophenyl)acetate |

| CAS Number | 39552-81-3 |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Key Function | Intermediate / Impurity Standard (VIB4) |

| Solubility | Soluble in Methanol, DMSO, Ethyl Acetate; slightly soluble in water.[1][2][3][4][5][6][7] |

The Mirabegron vs. Vibegron Context

While the user query identifies this as a Mirabegron intermediate, technical precision requires a nuanced distinction:

-

Vibegron: It is a direct process-related impurity (VIB4) and a potential starting material for the aniline fragment [1].[1]

-

Mirabegron: The core aniline fragment in Mirabegron is 4-aminophenethylamine .[1][2] Methyl 2-(4-aminophenyl)acetate is a precursor that can be converted to 4-aminophenethylamine via reduction of the ester to the alcohol (4-aminophenethanol) followed by amination, or direct reduction if the nitrile route is not used.[1] It serves as a critical structural analog for monitoring ester-related impurities in Mirabegron API [2].[1]

Part 2: Synthesis Pathways & Impurity Origins

Understanding how a supplier manufactures this intermediate is the first step in qualification.[1] The synthesis route predicts the "silent" impurities that standard COAs may omit.[1][2]

Pathway Analysis (DOT Diagram)

The following diagram illustrates the two primary industrial routes and their respective impurity risks.

Figure 1: Industrial synthesis routes for Methyl 2-(4-aminophenyl)acetate. Route A (Nitro reduction) poses a risk of genotoxic nitro-precursors, while Route B is cleaner but relies on more expensive starting materials.[1][2]

Critical Quality Attributes (CQAs) for Sourcing

When evaluating a supplier, you must request data on specific impurities based on the route above:

| CQA | Acceptance Criteria | Rationale |

| Assay (HPLC) | ≥ 98.0% | High purity required to prevent side-reactions in subsequent coupling.[1][2] |

| Methyl 4-nitrophenylacetate | ≤ 0.10% | Critical: If Route A is used.[1][2] Nitro compounds are potential genotoxic impurities (PGIs).[1] |

| 4-Aminophenylacetic acid | ≤ 0.50% | Indicates hydrolysis due to poor storage or wet methanol usage.[1][2] |

| Water Content (KF) | ≤ 0.5% | Excess water promotes ester hydrolysis back to the acid.[1][2] |

| Appearance | Off-white to light brown solid/liquid | Darkening indicates oxidation of the aniline amine (formation of azo/azoxy species).[1][2] |

Part 3: Sourcing Strategy & Supplier Qualification

Do not rely solely on catalog aggregators. The supply chain for this intermediate is split between bulk chemical manufacturers (China/India) and specialized reagent suppliers (Europe/USA).[1]

Supplier Tiering

-

Tier 1 (GMP/ISO Certified): Capable of providing validated impurity profiles, stability data, and change control.[1] Essential for late-stage clinical supplies.[1]

-

Examples: Specialized CROs, Major Pharma API manufacturers (e.g., Veeprho for impurity standards [1]).[1]

-

-

Tier 2 (Fine Chemical): Good for early R&D.[1] COA typically lists only Assay and Appearance.[1][2]

-

Tier 3 (Bulk Aggregators): High risk of batch-to-batch variation.[1] Often re-packagers.[1][2]

Qualification Workflow (DOT Diagram)

Use this logic flow to approve a new vendor for this specific intermediate.

Figure 2: Decision logic for qualifying suppliers. Note the mandatory risk assessment for nitro-reduction routes due to mutagenic impurity concerns.[1]

Part 4: Analytical Protocols (Self-Validating)

To ensure trustworthiness, the receiving laboratory must validate the material identity and purity independent of the supplier's COA.

1. Identity Verification (NMR)

The structure contains two distinct chemical environments: the methyl ester and the aniline ring.[1][2]

-

Protocol: Dissolve ~10 mg in DMSO-d6.

-

Key Signals:

-

Validation Check: If the Methyl singlet is split or shifted, suspect hydrolysis (acid formation) or transesterification (if ethanol was used in the process).[1][2]

2. Purity Analysis (HPLC-UV)

A generic gradient method is recommended to separate the polar acid impurity from the neutral ester and non-polar nitro precursors.[1]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1][2]

-

Gradient: 5% B to 90% B over 20 minutes.

-

Detection: 254 nm (aromatic ring) and 210 nm (amide/ester bonds).[1][2]

-

Retention Order:

Part 5: Application in Synthesis (The "Why")

Why source this specific ester?

-

Vibegron Synthesis: It is a direct intermediate.[1][2][5] The amine reacts with the pyrrolidine core, while the ester is later hydrolyzed or manipulated [1].[2]

-

Mirabegron Fragment Synthesis:

-

Conversion: The methyl ester is reduced (using LiAlH4 or catalytic hydrogenation under high pressure) to 2-(4-aminophenyl)ethanol [5].[1]

-

Activation: The alcohol is converted to a leaving group (mesylate/halide) and displaced by an amine or azide to form the ethylamine chain.[1][2]

-

Advantage:[1][5] Using the ester allows for purification via crystallization before the sensitive reduction step, ensuring a cleaner starting material than crude nitrophenethylamine.[1][2]

References

-

Veeprho. Vibegron Impurities and Related Compound: Methyl 2-(4-aminophenyl)acetate (VIB4).[1] Veeprho Laboratories.[1] Available at: [Link][1][2]

-

Bedair, A. H., et al. (2006).[1][2][5] Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity.[1][5] Acta Pharmaceutica, 56, 273–284.[1][2][5] Available at: [Link]

-

Synthonix. Methyl 2-(4-aminophenyl)acetate Data Sheet. Synthonix Inc.[1] Available at: [Link][1][2]

Sources

- 1. veeprho.com [veeprho.com]

- 2. veeprho.com [veeprho.com]

- 3. veeprho.com [veeprho.com]

- 4. veeprho.com [veeprho.com]

- 5. researchgate.net [researchgate.net]

- 6. CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol - Google Patents [patents.google.com]

- 7. CN103193730A - Synthesis method of mirabegron - Google Patents [patents.google.com]

Methodological & Application

Application Note: Optimized Strategies for the Methyl Esterification of 4-Aminophenylacetic Acid

Executive Summary

The esterification of 4-aminophenylacetic acid (4-APAA) presents a classic chemoselectivity challenge due to its zwitterionic nature. The presence of a nucleophilic aniline amine (

To circumvent this, the most robust strategy involves acid-mediated esterification where the amine is fully protonated (

Key Recommendation: Isolate the product as the Hydrochloride Salt (Methyl 4-aminophenylacetate

Mechanistic Insight & Reaction Design[1]

The success of this transformation relies on the "Protection-Activation" principle. By operating in a highly acidic medium, we achieve two goals simultaneously:

-

In-situ Protection: The amine is protonated to the ammonium salt, preventing it from attacking the activated carbonyl.

-

Carbonyl Activation: The carboxylic acid is activated (via protonation or acid chloride formation), facilitating nucleophilic attack by methanol.

Reaction Pathway Diagram

The following diagram illustrates the mechanistic pathway, highlighting the critical protonation state that prevents side reactions.

Figure 1: Mechanistic pathway ensuring chemoselectivity via amine protonation.[1]

Experimental Protocols

Method A: Thionyl Chloride / Methanol (The "Gold Standard")

Application: High-purity synthesis (Gram to Decagram scale). Rationale: Thionyl chloride reacts with methanol to generate anhydrous HCl in situ and acts as a water scavenger, driving the equilibrium to completion.

Reagents

-

4-Aminophenylacetic acid (1.0 eq)[1]

-

Thionyl Chloride (SOCl

) (1.5 – 2.0 eq)[1] -

Methanol (anhydrous) (10 – 15 volumes)[1]

Step-by-Step Protocol

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl

or N -

Solvent Charge: Add anhydrous Methanol to the flask and cool to 0°C using an ice bath.

-

Activation (Exothermic): Add Thionyl Chloride dropwise over 15–20 minutes. Caution: This generates HCl gas and heat.

-

Substrate Addition: Add 4-Aminophenylacetic acid in portions. The solution may turn slightly yellow.[2]

-

Reflux: Remove the ice bath and heat the mixture to reflux (65°C ) for 3–5 hours . Monitor by TLC (System: EtOAc/Hexane 1:1) or HPLC.

-

Workup:

-

Isolation: Filter the white to off-white solid. Wash with cold ether.

-

Drying: Dry under vacuum at 40°C.

Expected Yield: 85–95% (as HCl salt).

Method B: Sulfuric Acid / Methanol (Fischer Esterification)

Application: Large-scale synthesis (Kilogram scale) or when SOCl

Reagents

Step-by-Step Protocol

-

Dissolution: Suspend 4-Aminophenylacetic acid in Methanol in a flask equipped with a reflux condenser.

-

Catalyst Addition: Add Conc. H

SO -

Reflux: Heat to reflux (65°C ) for 8–12 hours .

-

Optimization Note: For larger scales, use a Dean-Stark trap (with a benzene/toluene co-solvent) or molecular sieves to remove water and drive the reaction.[1]

-

-

Workup (Salt Isolation):

-

Concentrate the methanol to ~20% of original volume.

-

Cool to 0°C. The methyl ester sulfate/bisulfate salt may precipitate.

-

Alternatively, dilute with EtOAc and carefully neutralize with saturated NaHCO

(cold) to pH 8 to isolate the Free Base (see warning below).[1]

-

-

Free Base Isolation (If required):

Process Workflow & Decision Matrix

The following flowchart guides the researcher through the isolation logic, emphasizing the stability of the salt form.

Figure 2: Downstream processing workflow for product isolation.[1]

Comparative Analysis of Methods

| Feature | Method A: SOCl | Method B: H |

| Reaction Rate | Fast (3–5 hours) | Slow (8–12 hours) |

| Water Management | Chemical removal (SOCl | Equilibrium limited (Requires excess MeOH) |

| Product Purity | High (Simple evaporation/wash) | Moderate (Requires extraction/neutralization) |

| Safety Profile | Hazardous (SO | Corrosive (Conc.[1] Acid), but no gas evolution |

| Cost | Higher (Reagent cost) | Lower (Commodity acid) |

| Recommended For | R&D, MedChem, Gram-scale | Process Scale-up, Kilogram-scale |

Troubleshooting & Critical Parameters

-

Darkening of Reaction:

-

Cause: Oxidation of the aniline amine.

-

Solution: Ensure the reaction is kept under an inert atmosphere (N

or Ar). Ensure the amine is fully protonated (pH < 2).

-

-

Low Yield / Sticky Oil:

-

Cause: Incomplete removal of solvent or presence of excess acid preventing crystallization.

-

Solution: Co-evaporate with toluene to remove traces of MeOH/SOCl

. Triturate vigorously with anhydrous diethyl ether.

-

-

Free Base Polymerization:

References

-

Bedair, A. H., et al. (2006).[1][8] "Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity."[8] Acta Pharmaceutica, 56, 273–284.[1][8]

- Citation Context: Describes the specific use of thionyl chloride and methanol for activating 4-APAA deriv

-

Brenner, M., & Huber, W. (1953).[1] "Herstellung von Aminosäureestern über die Säurechloride." Helvetica Chimica Acta, 36(5), 1109-1115.[1]

- Citation Context: The foundational text for the "Brenner-Huber" method of amino acid esterific

-

Master Organic Chemistry. (2011). "Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides."

- Citation Context: Mechanistic validation of the acid chloride/esterification p

-

Organic Syntheses. (1928). "p-Aminophenylacetic Acid."[1][2] Org.[2][9][10][11] Synth. 8, 4.

- Citation Context: Historical context on the synthesis and stability of the starting m

-

PubChem. "Methyl 4-aminophenylacetate." Compound Summary.

Sources

- 1. CN102153481A - Application of thionyl chloride and alcohol as selective deacylation reagents for N-aryl fatty amide or N-heterocyclic fatty amide - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Methyl 4-aminobenzoate synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. CN106380413A - Preparation method of 4-aminophenylacetic acid medicine intermediate - Google Patents [patents.google.com]

- 7. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. community.wvu.edu [community.wvu.edu]

- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 11. Ester synthesis by esterification [organic-chemistry.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]

Application Notes and Protocols for the Reductive Amination of Methyl 2-(4-aminophenyl)acetate with Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination stands as a cornerstone of modern synthetic chemistry, offering a robust and versatile method for the formation of carbon-nitrogen bonds.[1][2] This powerful transformation is particularly crucial in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), where the amine functionality is a prevalent structural motif.[3] This document provides a detailed technical guide on the reductive amination of Methyl 2-(4-aminophenyl)acetate with a variety of aldehydes. As a key building block, this aromatic amino ester serves as a precursor to a diverse range of N-substituted derivatives with potential applications in medicinal chemistry and materials science.

This guide is designed to provide not just a set of instructions, but a deeper understanding of the reaction's nuances. We will delve into the mechanistic underpinnings, explore the rationale behind the selection of reagents and reaction conditions, and offer practical, field-proven protocols to enable researchers to confidently and successfully implement this chemistry in their own laboratories.

Theoretical Background: The Mechanism of Reductive Amination

The reductive amination of an aldehyde with a primary amine, such as Methyl 2-(4-aminophenyl)acetate, proceeds through a two-step sequence that occurs in a single pot:

-

Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by a series of proton transfer steps and the elimination of a water molecule to form an imine intermediate. Under the typically acidic conditions of the reaction, the imine is protonated to form a highly electrophilic iminium ion.

-

Reduction of the Iminium Ion: A reducing agent, present in the reaction mixture, then delivers a hydride to the iminium ion, reducing it to the final secondary amine product.

The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should selectively reduce the iminium ion in the presence of the starting aldehyde to prevent the formation of the corresponding alcohol as a byproduct.[2]

Mechanistic Diagram

Caption: General mechanism of reductive amination.

Selection of Reagents

The Amine: Methyl 2-(4-aminophenyl)acetate

Methyl 2-(4-aminophenyl)acetate is a readily available aromatic amine containing an ester functionality. The electron-donating nature of the amino group activates the aromatic ring, while the ester group provides a handle for further synthetic modifications.

The Aldehyde

The choice of aldehyde is broad and dictates the nature of the N-substituent in the final product. A variety of aliphatic and aromatic aldehydes can be successfully employed. The reactivity of the aldehyde can influence the reaction conditions, with electron-poor aromatic aldehydes generally being more reactive than electron-rich ones.

The Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations for several key reasons:[2]

-

Mildness and Selectivity: It is a less powerful reducing agent than sodium borohydride (NaBH₄) and will preferentially reduce the iminium ion over the aldehyde. This chemoselectivity is crucial for achieving high yields in a one-pot procedure.

-

Tolerance of Acidic Conditions: NaBH(OAc)₃ is stable and effective in the mildly acidic conditions required for imine formation.

-

Broad Functional Group Tolerance: It is compatible with a wide range of functional groups, including esters, which is essential for the reaction with Methyl 2-(4-aminophenyl)acetate.

While other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, NaBH(OAc)₃ is generally preferred due to the toxicity of cyanide byproducts. Sodium borohydride (NaBH₄) can be used, but often requires a two-step procedure where the imine is pre-formed before the addition of the reducing agent to avoid significant reduction of the starting aldehyde.

Experimental Protocol: General Procedure for the Reductive Amination of Methyl 2-(4-aminophenyl)acetate

This protocol provides a general method for the reductive amination of Methyl 2-(4-aminophenyl)acetate with an aldehyde using sodium triacetoxyborohydride.

Materials

-

Methyl 2-(4-aminophenyl)acetate

-

Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Methyl 2-(4-aminophenyl)acetate (1.0 eq.).

-

Dissolution: Dissolve the amine in an appropriate solvent, such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 0.1-0.2 M concentration).

-

Addition of Aldehyde: Add the aldehyde (1.0-1.2 eq.) to the stirred solution.

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture. The addition may cause a slight exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 2-24 hours).

-

Work-up:

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM or DCE).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted Methyl 2-(4-aminophenyl)acetate derivative.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Substrate Scope and Expected Outcomes

The reductive amination of Methyl 2-(4-aminophenyl)acetate is a versatile reaction that can accommodate a wide range of aldehydes. The following table summarizes the expected outcomes for different classes of aldehydes.

| Aldehyde Class | Example(s) | Expected Reactivity | Typical Reaction Time | Potential Side Reactions & Considerations |

| Aliphatic Aldehydes | Isobutyraldehyde, Propanal | High | 2-6 hours | Over-alkylation can be a concern if excess aldehyde is used. |

| Aromatic Aldehydes (Electron-Neutral) | Benzaldehyde | Moderate to High | 4-12 hours | Generally clean reactions with good yields. |

| Aromatic Aldehydes (Electron-Rich) | p-Anisaldehyde | Moderate | 8-24 hours | Slower reaction rates due to the less electrophilic carbonyl carbon. |

| Aromatic Aldehydes (Electron-Poor) | p-Nitrobenzaldehyde | High | 2-8 hours | Faster reaction rates. The nitro group is typically stable to NaBH(OAc)₃. |

| Heterocyclic Aldehydes | Furfural, Thiophenecarboxaldehyde | Moderate to High | 4-16 hours | Generally well-tolerated, but depends on the specific heterocycle. |

Characterization of Products

The resulting N-substituted Methyl 2-(4-aminophenyl)acetate derivatives can be characterized by standard spectroscopic techniques:

-

¹H NMR Spectroscopy: Will show characteristic signals for the newly introduced N-alkyl or N-benzyl group, in addition to the signals for the aromatic ring protons, the methylene protons of the acetate group, and the methyl ester protons.

-

¹³C NMR Spectroscopy: Will show the appearance of new carbon signals corresponding to the N-substituent.

-

Mass Spectrometry: Will confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: Will show the characteristic N-H stretching vibration for the secondary amine (around 3300-3500 cm⁻¹) and the C=O stretching of the ester (around 1735 cm⁻¹).

Troubleshooting and Key Considerations

-

Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40-50 °C) may be beneficial. Ensure the NaBH(OAc)₃ is of good quality, as it can be deactivated by moisture.

-

Formation of Byproducts: The primary byproduct is often the alcohol resulting from the reduction of the starting aldehyde. This can be minimized by using the more selective NaBH(OAc)₃ and avoiding a large excess of the reducing agent.

-

Difficult Purification: If the product is very polar, a more polar eluent system for column chromatography may be required. In some cases, an acidic or basic work-up can help to remove certain impurities.

-

Solvent Choice: While DCE and DCM are common solvents, other aprotic solvents like tetrahydrofuran (THF) or acetonitrile can also be used. The choice of solvent can sometimes influence the reaction rate and solubility of the reagents.

Conclusion

The reductive amination of Methyl 2-(4-aminophenyl)acetate with aldehydes is a highly effective and versatile method for the synthesis of a diverse library of N-substituted amino acid ester derivatives. By understanding the underlying mechanism and carefully selecting the appropriate reagents and reaction conditions, researchers can reliably and efficiently generate these valuable compounds for a wide range of applications in drug discovery and development. The use of sodium triacetoxyborohydride as the reducing agent provides a mild, selective, and functional group-tolerant approach, making this a go-to reaction in the synthetic chemist's toolbox.

References

-

Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Master Organic Chemistry. [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Myers, A. G. (n.d.). Reductive Amination. Harvard University. [Link]

-

PubChem. (n.d.). Methyl 2-(4-aminophenyl)acetate. National Center for Biotechnology Information. [Link]

Sources

Process Development Guide: Scalable Synthesis of Methyl 2-(4-aminophenyl)acetate

Executive Summary

Methyl 2-(4-aminophenyl)acetate (CAS: 39552-81-3) is a critical aniline intermediate used in the synthesis of β3-adrenergic receptor agonists (e.g., Vibegron) and various COX-2 inhibitors. While structurally simple, its scalable synthesis is complicated by the oxidative instability of the electron-rich aniline moiety and the potential for polymerization during esterification.

This Application Note outlines a Quality by Design (QbD) approach to synthesis, prioritizing the Nitro-Reduction Route . Unlike direct esterification of 4-aminophenylacetic acid—which suffers from "black tar" formation due to oxidation—the nitro-reduction route maintains the nitrogen in a protected oxidation state (

Target Molecule Profile

| Property | Specification |

| IUPAC Name | Methyl 2-(4-aminophenyl)acetate |

| CAS Number | 39552-81-3 |

| Molecular Weight | 165.19 g/mol |

| Appearance | Off-white to pale yellow solid (or oil upon crude isolation) |

| Solubility | Soluble in MeOH, EtOAc, DCM; slightly soluble in water. |

| Critical Instability | Prone to aerobic oxidation (browning) if stored as free base. |

Retrosynthetic Strategy & Route Selection

To achieve multi-kilogram scalability, we evaluated two primary pathways. The selection is based on Process Safety Management (PSM) and impurity control.

-

Route A (Direct Esterification): Acid-catalyzed esterification of 4-aminophenylacetic acid.

-

Verdict:Rejected for Scale. The high temperature required for Fischer esterification often leads to N-oxidation and colored impurities that are difficult to remove without chromatography.

-

-

Route B (Nitro-Reduction): Esterification of 4-nitrophenylacetic acid followed by catalytic hydrogenation.

-

Verdict:Recommended. 4-Nitrophenylacetic acid is a robust, cheap commodity chemical. The esterification is clean. The final reduction can be performed in Continuous Flow , mitigating exotherm risks and minimizing the handling of the toxic aniline product.

-

Reaction Scheme (Graphviz)

Figure 1: Selected scalable synthetic route avoiding early-stage aniline oxidation.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2-(4-nitrophenyl)acetate

Objective: Convert the carboxylic acid to the methyl ester using a robust Fischer Esterification.

-

Reagents:

-

4-Nitrophenylacetic acid (1.0 equiv)

-

Methanol (10.0 equiv / Solvent volume)

-

Sulfuric Acid (

), conc. (0.1 equiv)[1]

-

Protocol:

-

Charge: To a glass-lined reactor, charge 4-Nitrophenylacetic acid and Methanol (anhydrous).

-

Catalyst Addition: Add concentrated

dropwise over 15 minutes. Caution: Exothermic. Maintain temperature -

Reaction: Heat the mixture to reflux (

) for 4–6 hours.-

IPC (In-Process Control): Monitor by HPLC/TLC until starting material

.

-

-

Workup: Cool to

. Concentrate under reduced pressure to remove 80% of Methanol. -

Quench: Pour residue into ice-cold saturated

solution. Stir for 30 minutes to neutralize acid. -

Isolation: The product often precipitates as a solid. Filter and wash with cold water. If oil forms, extract with Ethyl Acetate, dry over

, and concentrate. -

Yield: Expect 90–95%. Purity >98% (HPLC).

Step 2: Continuous Flow Hydrogenation (The Scalable Solution)

Objective: Reduce the nitro group to the amine.

Why Flow? Batch hydrogenation of nitro-aromatics is notoriously exothermic (

-

Equipment: H-Cube Pro™, Phoenix Flow Reactor™, or equivalent fixed-bed hydrogenation unit.

-

Catalyst: 5% Pd/C (fixed bed cartridge or packed column).

Protocol:

-

Feed Preparation: Dissolve Methyl 2-(4-nitrophenyl)acetate (from Step 1) in Methanol (0.1 M concentration).

-

System Parameters:

-

Temperature:

-

Pressure: 20 bar (

) -

Flow Rate: 1.0 mL/min (residence time approx. 2–4 mins depending on reactor volume).

-

-

Execution: Pump the feed solution through the catalyst cartridge mixing with

gas in a mixing tee. -

Collection: Collect the output stream. The system effectively acts as a "flash reduction."

-

Post-Processing: Concentrate the Methanol solution immediately.

-

Critical Step: To ensure stability, it is highly recommended to convert the free base to the Hydrochloride Salt immediately by adding 1.1 equiv of HCl in Dioxane/Ether. The salt is stable for years; the free base oxidizes in weeks.

-

Process Flow Diagram (Flow Hydrogenation)

Figure 2: Continuous flow hydrogenation setup for safe, exothermic nitro-reduction.

Analytical Controls & Troubleshooting

Critical Quality Attributes (CQAs)

| Parameter | Method | Limit | Reason |

| Purity | HPLC (UV 254nm) | Downstream coupling efficiency. | |

| Nitro-Impurity | HPLC | Incomplete reduction affects yield. | |

| Water Content | Karl Fischer | Prevents ester hydrolysis. | |

| Appearance | Visual | Off-white | Dark color indicates oxidation (Aniline Purple). |

Troubleshooting Guide

-

Problem: Product turns purple/brown upon drying.

-

Problem: Incomplete reduction in Flow.

-

Problem: Ester hydrolysis (Acid formation).

References

-

Veeprho Laboratories. (n.d.). Methyl 2-(4-aminophenyl)acetate | CAS 39552-81-3.[6] Retrieved from [Link][4][6][7][8]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2761030, Methyl 2-(4-aminophenyl)acetate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification.[7][9] Retrieved from [Link]

Sources

- 1. thalesnano.com [thalesnano.com]

- 2. EP3110828A1 - Continuous flow peptide synthesis - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. CN103509020A - Synthetic method of mirtazapine - Google Patents [patents.google.com]

- 5. Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 6. veeprho.com [veeprho.com]

- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Ester synthesis by esterification [organic-chemistry.org]

Application Note: Recrystallization & Purification Protocols for Methyl 2-(4-aminophenyl)acetate

Abstract

Methyl 2-(4-aminophenyl)acetate (CAS: 39552-81-3) is a critical intermediate in the synthesis of various pharmaceutical agents, including protease inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4][5] While commercially available, this aniline derivative is prone to oxidation (browning) and often contains starting material impurities (e.g., methyl 4-nitrophenylacetate).[1][2][3] This guide provides field-proven protocols for its purification, addressing its physicochemical tendency to exist as a supercooled liquid or low-melting solid.[1][2][3] We detail two primary strategies: low-temperature direct recrystallization and hydrochloride salt formation/recrystallization , the latter offering superior impurity rejection.[1][2][3]

Physicochemical Profile & Solubility Analysis

Understanding the physical state of Methyl 2-(4-aminophenyl)acetate is the first step to successful purification.[1][2][3]

| Property | Value / Description | Notes |

| CAS Number | 39552-81-3 | Distinct from the isomer Methyl 4-aminobenzoate.[1][2][3][4][5][6] |

| Physical State | Low-melting solid or Oil | MP is approx. 20–30°C. Often appears as a yellow/brown oil due to supercooling or impurities.[1][2][3] |

| Solubility (Polar) | High | Soluble in MeOH, EtOH, DMSO, dilute acids (HCl).[1][3] |

| Solubility (Non-polar) | Moderate to High | Soluble in Toluene, Ethyl Acetate, DCM.[1][3] |

| Solubility (Anti-solvents) | Low | Insoluble in Hexanes, Heptane, Water (neutral pH).[1][3] |

| Key Impurities | 4-Nitrophenylacetic acid esters | Precursor; non-basic.[1][2][3] |

| Oxidation | High | Anilines oxidize to colored quinoid species upon air exposure.[1][3] |

Expert Insight: The "Oiling Out" Challenge

Because the melting point is near room temperature, this compound frequently "oils out" (separates as a liquid droplet) rather than crystallizing during standard recrystallization.[1] To overcome this, we utilize Method B (Salt Formation) as the gold standard for high-purity isolation, or Method A with strict temperature control.[1][2][3]

Decision Matrix: Selecting the Protocol